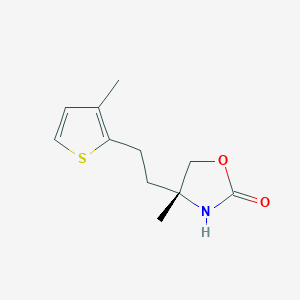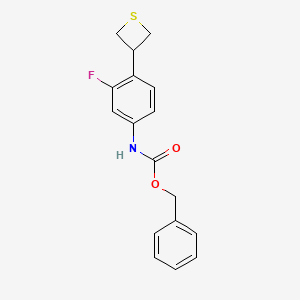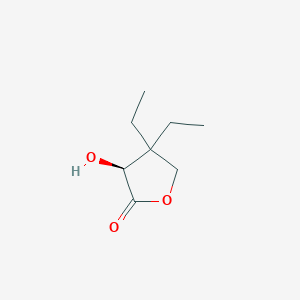
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is a chiral compound with a furanone backbone. This compound is notable for its unique structure, which includes a hydroxyl group and two ethyl groups attached to the furan ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as diethyl malonate and 2,3-dihydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride (NaH) to deprotonate the diethyl malonate, followed by a nucleophilic addition to the 2,3-dihydrofuran.
Chiral Catalysts: To achieve the (S)-configuration, chiral catalysts or chiral auxiliaries may be employed during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4,4-Diethyl-3-oxodihydrofuran-2(3H)-one.
Reduction: Formation of 4,4-Diethyl-3,4-dihydroxydihydrofuran-2(3H)-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Binding Interactions: The hydroxyl group and the furanone ring play crucial roles in binding interactions with target molecules.
相似化合物的比较
Similar Compounds
4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one: Lacks the (S)-configuration, leading to different stereochemical properties.
4,4-Dimethyl-3-hydroxydihydrofuran-2(3H)-one: Contains methyl groups instead of ethyl groups, affecting its chemical reactivity and biological activity.
4,4-Diethyl-3-oxodihydrofuran-2(3H)-one: An oxidized derivative with a ketone group instead of a hydroxyl group.
Uniqueness
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its analogs.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
(3S)-4,4-diethyl-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI 键 |
YSEVXTPQLOXXKJ-ZCFIWIBFSA-N |
手性 SMILES |
CCC1(COC(=O)[C@H]1O)CC |
规范 SMILES |
CCC1(COC(=O)C1O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

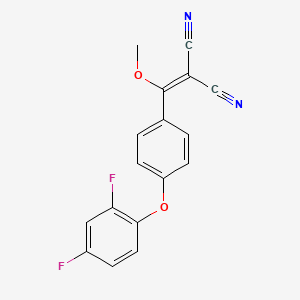

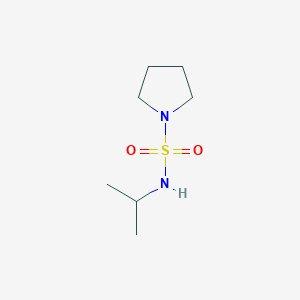
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
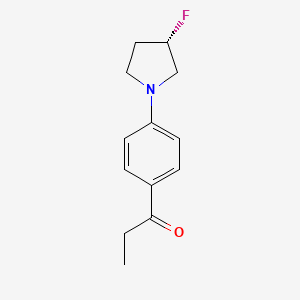
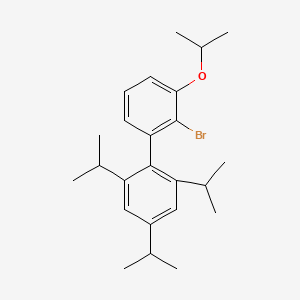

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
